5-methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide
Description
The compound 5-methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative featuring a fused imidazo[1,2-b]pyrazole moiety. Its structure includes:
- A central pyrazole ring substituted at position 1 with a phenyl group and at position 5 with a methyl group.
- A carboxamide group at position 4, linked to an ethyl chain bearing a 6-methylimidazo[1,2-b]pyrazole.
Properties
IUPAC Name |
5-methyl-N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]-1-phenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c1-14-12-18-23(10-11-24(18)22-14)9-8-20-19(26)17-13-21-25(15(17)2)16-6-4-3-5-7-16/h3-7,10-13H,8-9H2,1-2H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAYKPDAMDAXNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1)CCNC(=O)C3=C(N(N=C3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide is a complex compound featuring a dual heterocyclic framework that enhances its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound has the molecular formula and a molecular weight of 348.41 g/mol. Its structure consists of a pyrazole core fused with an imidazo[1,2-b]pyrazole moiety, which is substituted with various functional groups, including a carboxamide group. This structural complexity is pivotal for its interaction with biological targets and therapeutic applications .
Biological Activities
Research indicates that compounds within the pyrazole and imidazole classes exhibit a variety of biological activities, including:
- Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of cancer cells. For instance, derivatives with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer), with growth inhibition percentages reported at 54.25% and 38.44%, respectively .
- Anti-inflammatory Properties : The compound exhibits anti-inflammatory activity, which is common among pyrazole derivatives. This activity is often assessed through inhibition studies of pro-inflammatory cytokines such as TNF-alpha .
- Antimicrobial Effects : The pyrazole moiety is known for its antimicrobial properties, contributing to the overall efficacy of the compound against various pathogens .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Target Interaction : The compound interacts with specific enzymes and receptors involved in cancer progression and inflammation. For example, docking studies have revealed that it may bind to cyclooxygenase enzymes (COX), which are implicated in inflammatory pathways .
- Cell Cycle Arrest : Some studies suggest that similar compounds induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is often linked to the modulation of key regulatory proteins involved in cell cycle progression .
Research Findings
A summary of notable findings from recent studies includes:
Case Studies
Several case studies have explored the efficacy of related compounds:
- Case Study on Anticancer Activity : A derivative similar to this compound was tested on multiple cancer cell lines, showing over 90% inhibition in proliferation assays across several types including lung and colon cancers .
- Anti-inflammatory Response : In animal models, compounds exhibiting similar structural features demonstrated reduced inflammation markers when administered during induced inflammatory responses .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit promising anticancer properties. For instance, studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation. The synthesis of related compounds has been linked to significant cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy. A notable study demonstrated that specific pyrazole derivatives exhibited low IC50 values, indicating strong anticancer activity compared to standard chemotherapy agents like doxorubicin .
Antimicrobial Properties
The imidazo[1,2-b]pyrazole scaffold has been recognized for its antimicrobial activity. Compounds derived from this scaffold have shown efficacy against both bacterial and fungal strains. For instance, a study highlighted the antibacterial effects of synthesized pyrazole derivatives against Staphylococcus aureus and Escherichia coli, showcasing their potential as new antimicrobial agents .
Selective Receptor Binding
The unique structure of 5-methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide allows for selective binding to various biological targets. Research has indicated that modifications to the imidazo[1,2-b]pyrazole ring can enhance binding affinity to serotonin receptors, making these compounds candidates for treating psychiatric disorders such as anxiety and depression .
Inhibition of Enzymatic Activity
Studies have also explored the inhibition of specific enzymes by this compound class. For example, the ability of certain pyrazole derivatives to inhibit cyclooxygenase (COX) enzymes suggests potential applications in anti-inflammatory therapies. The structure-activity relationship (SAR) studies indicate that modifications can significantly enhance inhibitory potency against these enzymes .
Development of Functional Materials
The functionalization of the imidazo[1,2-b]pyrazole scaffold has led to the creation of novel materials with unique optical properties. Research has reported the synthesis of push-pull dyes through the functionalization processes involving this scaffold. These materials exhibit significant fluorescence properties and have potential applications in organic electronics and photonics .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structural Analogues
The compound’s closest structural analogues are 5-chloro-pyrazole-4-carboxamide derivatives synthesized in Molecules (2015) . Key differences lie in substituents and heterocyclic appendages, which influence physicochemical and biological properties.
Structural and Substituent Variations
Key Observations:
Substituent Effects: The query compound’s 5-methyl group (electron-donating) contrasts with the 5-chloro (electron-withdrawing) in analogues. This difference may enhance lipophilicity (logP) and bioavailability compared to chlorinated derivatives .
Synthetic Yields: Analogues 3a–3d show moderate yields (62–71%), suggesting challenges in carboxamide coupling.
Thermal Stability :
- Melting points for 5-chloro analogues range from 123–183°C, correlating with substituent polarity. The query compound’s methyl group and bulky imidazo[1,2-b]pyrazole moiety may lower melting points due to reduced crystallinity.
Spectroscopic and Analytical Data Comparison
While spectroscopic data for the query compound are unavailable, analogues 3a–3d provide benchmarks:
Q & A
Q. Table 1: Key Reaction Parameters
| Step | Conditions | Yield Range | Reference |
|---|---|---|---|
| Pyrazole core formation | Ethyl acetoacetate, DMF-DMA, reflux | 60-75% | |
| Alkylation | K₂CO₃, DMF, room temperature | 40-65% | |
| Amidation | THF, Et₃N, 0°C to RT | 50-70% |
Basic Question: How should researchers characterize the structural and spectral properties of this compound?
Answer:
- X-ray crystallography : Resolve stereochemistry and confirm substituent positions, as done for structurally related pyrazole-carboxylic acids .
- Spectroscopy :
- Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF .
Basic Question: What biological evaluation strategies are applicable for this compound?
Answer:
- In vitro assays : Test enzyme inhibition (e.g., cyclooxygenase, kinases) using fluorogenic substrates or ELISA .
- Anticonvulsant activity : Use maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models, as done for pyrazole hydrazide derivatives .
- Docking studies : Prioritize targets using molecular docking (e.g., AutoDock Vina) against receptors like GABAₐ or mGluR5, leveraging structural analogs .
Advanced Question: How can structure-activity relationship (SAR) studies be designed for imidazopyrazole-pyrazole hybrids?
Answer:
- Substituent variation : Modify the phenyl (e.g., electron-withdrawing groups) and imidazopyrazole (e.g., methyl vs. trifluoromethyl) to assess effects on potency .
- Bioisosteric replacement : Replace the carboxamide with sulfonamide or thioamide groups to probe hydrogen-bonding interactions .
- Pharmacophore mapping : Use QSAR models to correlate substituent electronic properties (Hammett σ) with biological activity .
Advanced Question: What computational approaches resolve contradictions in experimental data (e.g., conflicting bioactivity results)?
Answer:
- MD simulations : Analyze ligand-receptor binding stability over 100+ ns trajectories to validate docking predictions .
- ADMET prediction : Use tools like SwissADME to rule out false positives caused by poor bioavailability or toxicity .
- Free-energy perturbation (FEP) : Quantify binding affinity differences between enantiomers or conformers .
Advanced Question: How to design environmental impact studies for this compound?
Answer:
- Fate analysis : Assess biodegradation (OECD 301B) and photolysis (UV-Vis spectroscopy) in water/soil matrices .
- Ecotoxicology : Use Daphnia magna or Danio rerio models to determine LC₅₀ values .
- Partition coefficients : Measure logP (shake-flask method) and pKa (potentiometry) to predict environmental mobility .
Advanced Question: What strategies improve stability during storage and handling?
Answer:
- Lyophilization : Stabilize hygroscopic samples by storing as lyophilized powders under argon .
- Degradation studies : Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring .
- Excipient screening : Co-formulate with cyclodextrins or PEG to prevent hydrolysis of the carboxamide group .
Advanced Question: How to investigate enzyme inhibition mechanisms using this compound?
Answer:
- Kinetic assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) .
- X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., COX-2) .
Table 2: Key Spectral Data for Structural Confirmation
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | Imidazopyrazole CH₃: δ 2.3–2.6 ppm | |
| ¹³C NMR | Carboxamide C=O: δ ~165–170 ppm | |
| IR (KBr) | N-H stretch: ~3250 cm⁻¹ |
Advanced Question: How to address synthetic challenges in scaling up heterocyclic coupling reactions?
Answer:
- Flow chemistry : Improve yield and purity by controlling residence time and temperature .
- Microwave-assisted synthesis : Reduce reaction times for imidazopyrazole alkylation steps (e.g., 30 min vs. 24 h) .
- Purification : Use preparative HPLC or silica gel chromatography with gradient elution (hexane:EtOAc) .
Advanced Question: What are the ethical considerations in designing preclinical studies?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
